molecular formula C12H20N2O2 B359637 2-{1-[(5-Methyl-2-furyl)methyl]-2-piperazinyl}ethanol CAS No. 819802-25-0

2-{1-[(5-Methyl-2-furyl)methyl]-2-piperazinyl}ethanol

Cat. No. B359637
CAS RN: 819802-25-0
M. Wt: 224.3g/mol
InChI Key: YZNRNRPOGGRSQJ-UHFFFAOYSA-N
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Description

“2-{1-[(5-Methyl-2-furyl)methyl]-2-piperazinyl}ethanol” is a chemical compound with the CAS Number: 819802-25-0. Its molecular weight is 224.3 and its IUPAC name is 2-{1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H20N2O2/c1-10-2-3-12(16-10)9-14-6-5-13-8-11(14)4-7-15/h2-3,11,13,15H,4-9H2,1H3 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Therapeutic Use of Piperazine Derivatives

Piperazine and its derivatives have been recognized for their broad pharmacological properties, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agent applications. These compounds are essential in drug design due to their versatility and significant medicinal potential. Modifications in the substitution pattern on the piperazine nucleus can lead to substantial differences in the medicinal properties of the resultant molecules, highlighting the importance of structural variations in drug efficacy and specificity (Rathi et al., 2016).

Biochemical Interactions and Mechanisms

Piperazine derivatives interact with various receptors and biochemical pathways, offering insights into their mechanism of action in different therapeutic contexts. For instance, specific piperazine compounds have shown promise in targeting the NR2B subtype of NMDA receptors, suggesting potential applications in treating alcohol dependence. This interaction underlines the compound's ability to modulate neurotransmitter systems, which could explain its efficacy in neurological and psychiatric disorders (Nagy, 2004).

Potential Applications in Neurology

The versatility of piperazine derivatives extends to neurology, where their modulation of ion channels, including nicotinic acetylcholine receptors, has been studied. Understanding these interactions is crucial for developing new therapeutic strategies for cognitive enhancement and treating neurodegenerative diseases. For example, certain piperazine compounds have been explored for their ability to induce desensitization of nicotinic acetylcholine receptors without eliciting an antecedent agonist action, which could be beneficial in improving cognitive functions (Buccafusco et al., 2009).

properties

IUPAC Name

2-[1-[(5-methylfuran-2-yl)methyl]piperazin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-10-2-3-12(16-10)9-14-6-5-13-8-11(14)4-7-15/h2-3,11,13,15H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNRNRPOGGRSQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCNCC2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[(5-Methyl-2-furyl)methyl]-2-piperazinyl}ethanol

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